Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Physicochemical profiling Drug-likeness Assay compatibility

This pyrazolo[3,4-d]pyrimidine features a 2,4-dimethylphenyl N-1 substituent, providing increased lipophilicity (ΔLogP ≈ +0.8) and ortho steric bulk versus standard 1-phenyl analogs. The halogen-free aryl group eliminates competing Pd-catalyzed oxidative addition, while the ethyl ester's 3–5× slower hydrolysis enables wider operational window in parallel synthesis. Ideal for kinase inhibitor lead optimization, pharmacophore mapping, and lipophilicity-activity relationship studies. ≥95% purity; for non-human research only.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 893929-59-4
Cat. No. B2928535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
CAS893929-59-4
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
InChIInChI=1S/C17H18N4O2S/c1-4-23-15(22)9-24-17-13-8-20-21(16(13)18-10-19-17)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3
InChIKeyHQMUFGMOUQMQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate (CAS 893929-59-4): Procurement-Relevant Identity and Scaffold Context


Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate (CAS 893929-59-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged heterocyclic scaffold extensively exploited as an ATP-adenine isostere in kinase inhibitor design [1]. Its molecular formula is C17H18N4O2S with a molecular weight of 342.42 g/mol, and it is typically supplied at ≥95% purity for non-human research use . The compound features a 2,4-dimethylphenyl substituent at the N-1 position, a sulfanylacetate ethyl ester side chain at the C-4 position, and an unsubstituted pyrazolo[3,4-d]pyrimidine core. This specific substitution pattern distinguishes it from the more common 1-phenyl or 1-(halophenyl) analogs that dominate the published literature on this scaffold.

Why the 2,4-Dimethylphenyl Substituent in Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate Cannot Be Swapped with Unsubstituted Phenyl or Halophenyl Analogs


The pyrazolo[3,4-d]pyrimidine scaffold derives its biological activity from precise interactions within kinase ATP-binding pockets, where the N-1 substituent occupies a critical hydrophobic sub-pocket adjacent to the hinge region [1]. Structure–activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine series have demonstrated that the N-1 aryl group profoundly influences both target potency and selectivity; for instance, in enterovirus inhibitors, the N-1 phenyl group was identified as essential for antiviral activity at nanomolar concentrations [2]. The 2,4-dimethyl substitution pattern introduces two key structural perturbations—increased steric bulk at the ortho position and enhanced lipophilicity—that cannot be replicated by the unsubstituted phenyl analog (CAS 335223-43-3, LogP = 2.47) or by halo-substituted variants. Substituting the 2,4-dimethylphenyl group with a simpler phenyl or halophenyl moiety would alter the compound's hydrophobic footprint, hydrogen-bond acceptor count, and conformational flexibility within the binding site, leading to unpredictable changes in target engagement, selectivity profile, and physicochemical properties relevant to assay compatibility. The evidence below quantifies these differences.

Quantitative Differentiation Evidence: Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation vs. 1-Phenyl Analog F1874-108

The target compound carries a 2,4-dimethylphenyl substituent at N-1, contributing two additional methyl groups (ΔMW = +28.06 Da) relative to the unsubstituted 1-phenyl analog ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate (CAS 335223-43-3, F1874-108). Based on the experimentally determined LogP of the phenyl analog (LogP = 2.47) and the well-established fragment contribution of ~0.5 log units per aromatic methyl group [1], the target compound is predicted to exhibit a LogP of approximately 3.3–3.5. This represents a >0.8 log-unit increase in lipophilicity, which directly influences membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.

Physicochemical profiling Drug-likeness Assay compatibility

Steric Bulk at the Ortho Position: 2-Methyl Group Introduces Conformational Constraint Absent in 1-Phenyl and 1-(4-Fluorophenyl) Analogs

The 2-methyl substituent on the N-1 phenyl ring of the target compound introduces steric hindrance ortho to the pyrazole nitrogen. This steric constraint is absent in the 1-phenyl analog (CAS 335223-43-3), the 1-(4-fluorophenyl) analog, and the 1-(3-chlorophenyl) analog, all of which lack ortho substitution. In pyrazolo[3,4-d]pyrimidine kinase inhibitors, the N-1 aryl group occupies a hydrophobic pocket adjacent to the hinge-binding region, and ortho substitution has been shown in related series to modulate kinase selectivity by restricting the rotational freedom of the N-1 aryl ring and altering the presentation of the scaffold to the ATP-binding site [1]. While direct comparative Ki/IC50 data for this specific compound are not available in the published literature, the structural feature is mechanistically significant based on established SAR from the pyrazolo[3,4-d]pyrimidine kinase inhibitor class.

Kinase selectivity Structure–activity relationship Binding pocket fit

Ethyl Ester vs. Methyl Ester: Differentiated Hydrolytic Stability and Synthetic Versatility

The target compound bears an ethyl ester (–COOCH2CH3) on the sulfanylacetate side chain, distinguishing it from the commercially available methyl ester analog methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate. Ethyl esters exhibit approximately 3–5× slower alkaline hydrolysis rates compared to methyl esters under identical conditions due to the greater steric hindrance and electron-donating inductive effect of the ethyl group . This differential stability is practically meaningful: the ethyl ester offers a wider operational pH window for aqueous reactions and longer shelf stability in solution, while still serving as a tractable precursor to the free carboxylic acid via standard saponification (NaOH/EtOH or LiOH/THF/H2O). Conversely, the methyl ester hydrolyzes more rapidly, which may be advantageous for in situ generation of the active acid in biological assays but disadvantageous for storage and multi-step synthetic sequences.

Prodrug design Synthetic intermediate Carboxylic acid precursor

Absence of Halogen Substituents Enables Broader Downstream Derivatization Compatibility vs. 3-Chlorophenyl and 4-Fluorophenyl Analogs

The target compound's N-1 aryl group is a purely hydrocarbon 2,4-dimethylphenyl moiety with no halogen substituents. This contrasts with two structurally analogous commercially available compounds: ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate and ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate, which contain chlorine and fluorine atoms, respectively. The absence of aryl halides in the target compound eliminates the risk of unwanted oxidative addition side-reactions during palladium-catalyzed cross-coupling steps (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira reactions) performed elsewhere on the molecule [1]. In practice, this means the target compound can be used as a scaffold for further diversification via C–H functionalization or electrophilic aromatic substitution on the 2,4-dimethylphenyl ring, or subjected to metal-catalyzed reactions at other positions without competing consumption of the N-1 aryl group.

Cross-coupling compatibility Medicinal chemistry Library synthesis

N-1 Aryl Substituent Criticality in Antiviral Pyrazolo[3,4-d]pyrimidine SAR: Evidence from Enterovirus Inhibitor Series

A foundational SAR study on pyrazolo[3,4-d]pyrimidines as enterovirus inhibitors demonstrated that the N-1 phenyl substituent is essential for antiviral activity, with compounds bearing a thiophene substituent at C-4 achieving IC50 values of 0.063–0.089 μM against coxsackievirus B3 and 0.32–0.65 μM against enterovirus 71, while maintaining low cytotoxicity (CC50 > 25 μM in RD cells) [1]. Although the study focused on C-4 thiophene-substituted analogs rather than sulfanylacetate esters, it establishes the principle that the N-1 aryl group is a pharmacophoric determinant in this scaffold class. The 2,4-dimethyl substitution pattern on the N-1 phenyl ring of the target compound represents an unexplored variation within this pharmacophore model—the additional methyl groups may enhance hydrophobic contacts in the viral target binding pocket while potentially altering selectivity versus host kinases. No direct antiviral data are available for the target compound itself.

Antiviral SAR Enterovirus inhibition N-1 substituent effect

Recommended Application Scenarios for Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate Based on Evidenced Differentiation


Kinase Inhibitor Lead Optimization: Probing N-1 Hydrophobic Pocket Occupancy with Ortho-Substituted Aryl Groups

The 2,4-dimethylphenyl substituent provides both increased lipophilicity (estimated ΔLogP ≈ +0.8 vs. 1-phenyl analog) and ortho steric bulk absent in the commonly used 1-phenyl and 1-halophenyl pyrazolo[3,4-d]pyrimidine building blocks. Medicinal chemistry teams optimizing kinase inhibitor leads can use this compound to systematically evaluate whether increased N-1 hydrophobic pocket occupancy and restricted aryl ring rotation translate into improved target affinity or selectivity. The well-precedented role of pyrazolo[3,4-d]pyrimidines as adenine isosteres targeting the kinase hinge region [1] supports its use as a scaffold diversification tool.

Multi-Step Synthetic Intermediate Requiring Orthogonal Functional Group Stability

The combination of a halogen-free N-1 aryl group and an ethyl ester side chain makes this compound particularly suitable as a late-stage intermediate in multi-step syntheses. The absence of aryl halides eliminates competing oxidative addition pathways during palladium-catalyzed transformations at other molecular positions [1], while the ethyl ester's 3–5× slower hydrolysis rate (vs. methyl ester) provides a wider operational window for reactions conducted under mildly basic aqueous conditions. This orthogonal stability profile is advantageous for constructing focused compound libraries via parallel synthesis.

Physicochemical Property Benchmarking in Pyrazolo[3,4-d]pyrimidine Series

With a molecular weight of 342.42 g/mol and estimated LogP of 3.3–3.5, this compound occupies a distinct physicochemical space compared to the 1-phenyl analog (MW 314.36, LogP 2.47) [1]. It can serve as a reference compound for establishing lipophilicity–activity relationships within pyrazolo[3,4-d]pyrimidine series, enabling computational chemists to calibrate LogP prediction models and medicinal chemists to assess the impact of incremental lipophilicity on assay performance, solubility limits, and non-specific binding.

Chemical Probe for N-1 Aryl Pharmacophore Mapping in Antiviral Pyrazolo[3,4-d]pyrimidine Programs

Building on published SAR demonstrating that the N-1 aryl group is critical for anti-enterovirus activity in pyrazolo[3,4-d]pyrimidines, with lead compounds achieving IC50 values of 0.063–0.089 μM against coxsackievirus B3 [1], this compound offers a discrete structural variation (2,4-dimethyl vs. unsubstituted phenyl) for pharmacophore mapping studies. Its procurement enables researchers to test whether di-methyl substitution at the N-1 phenyl ring maintains, enhances, or diminishes antiviral potency relative to the published 1-phenyl benchmark.

Quote Request

Request a Quote for Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.